molecular formula C13H19N3O3S B2741640 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide CAS No. 2034482-97-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide

Cat. No.: B2741640
CAS No.: 2034482-97-6
M. Wt: 297.37
InChI Key: GXCVLKSEQWZFFQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide is a synthetic organic compound designed for research applications. It features a 1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide core, a sulfonyl-containing bicyclic scaffold that contributes to the molecule's overall geometry and electronic properties . The core structure is functionalized with a 3-methylbutanamide (isovaleramide) side chain via a nitrogen linkage, which can be critical for modulating the compound's lipophilicity and potential interactions with biological targets . Compounds based on this benzo[c][1,2,5]thiadiazole-2,2-dioxide scaffold are of significant interest in medicinal chemistry and chemical biology for the development of novel pharmacophores. Researchers can utilize this molecule as a key intermediate or a building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) . Its potential research value lies in its ability to interact with various biological systems, and it may serve as a starting point for the design of ligands for protein targets, including G protein-coupled receptors (GPCRs), which are a major class of drug targets . The presence of the sulfonyl group and the amide linkage provides hydrogen bond acceptor sites that can be instrumental in achieving specific binding affinity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9(2)7-13(17)14-10-5-6-11-12(8-10)16(4)20(18,19)15(11)3/h5-6,8-9H,7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCVLKSEQWZFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 295.36 g/mol
  • CAS Number : 2034544-31-3

The compound features a thiadiazole ring fused with a dioxido group, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit DNA and RNA synthesis, affecting cellular proliferation. For instance, studies on related thiadiazole derivatives suggest that they may disrupt the synthesis pathways by inhibiting key enzymes involved in nucleotide metabolism .
  • Interaction with Cellular Targets : The unique structure of this compound allows it to interact with various biological targets. Molecular docking studies reveal potential binding sites on proteins involved in cell signaling and metabolic pathways.

Therapeutic Applications

The compound has shown promise in several areas:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties by inhibiting cell division in cancer cell lines. Its mechanism involves the disruption of DNA synthesis pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : Compounds similar to this one have demonstrated antimicrobial effects against various pathogens. The inhibition of nucleic acid synthesis can lead to reduced bacterial growth and viability.

Antitumor Efficacy

A study examining the effects of thiadiazole derivatives on cancer cells reported that at concentrations below 50 µM, these compounds significantly inhibited DNA and RNA synthesis without affecting protein synthesis. The inhibition was reversible upon removal of the compound, suggesting a potential for therapeutic application in cancer treatment .

Antimicrobial Activity

Research on related compounds has shown effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with the bacterial replication process, leading to cell death.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntitumorInhibition of DNA/RNA synthesis
AntimicrobialDisruption of bacterial replication
Enzyme inhibitionTargeting metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzo[c][1,2,5]thiadiazole Chemistry

Compound (14) from : N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine shares the benzo-thiadiazole scaffold but incorporates a boronic ester and nitro group. The boronic ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, whereas the nitro group increases electron-withdrawing effects. In contrast, the target compound’s dioxido groups (SO₂) and 3-methylbutanamide substituent likely improve solubility in polar solvents compared to the nitro-boronic ester derivative .

1,4-Benzodioxine-Based Thiadiazole Derivatives () : These compounds fuse thiadiazole with a 1,4-benzodioxine moiety. While they share sulfur-nitrogen heterocycles, the absence of a dioxido group and the presence of a fused dioxane ring reduce electron deficiency compared to the target compound. This structural difference may limit their utility in reactions requiring strong electron-deficient aromatic systems .

Amide-Functionalized Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This simpler benzamide derivative features an N,O-bidentate directing group, which facilitates metal-catalyzed C–H functionalization.

Carbohydrazide Derivatives (): Compounds like N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide incorporate carbohydrazide linkages and thiazole rings. While these structures share nitrogen-rich motifs, the carbohydrazide group introduces additional hydrogen-bonding sites, which may enhance biological activity but reduce thermal stability compared to the target compound’s amide group .

Pharmacologically Active Derivatives

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (): These hybrids of benzothiazole and triazole exhibit antimicrobial activity. However, the absence of a nitro group or methoxy substituent may alter its pharmacokinetic profile .

Pyrazole-Thiourea Derivatives (): Compounds like N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl)benzamide combine pyrazole and thiourea functionalities.

Data Tables

Table 2: Pharmacological Potential

Compound Bioactivity Reported Structural Advantage
Target Compound Not reported Electron-deficient core for drug targeting
Antimicrobial Benzothiazoles Strong activity at low conc. Nitro and methoxy groups enhance potency
Pyrazole-Thiourea Derivatives Anticancer (inferred) Thiourea enhances metal ion chelation

Research Implications

The target compound’s unique combination of a dioxido-modified benzo-thiadiazole core and branched amide substituent positions it as a candidate for further exploration in catalysis (leveraging electron deficiency) and drug design (amide-mediated bioactivity). Comparative studies with analogues from and suggest prioritizing solubility and stability assays, while synthetic protocols from and provide methodological benchmarks.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide?

The synthesis typically involves multi-step pathways. Key steps include:

  • Coupling reactions : Use of carboxamide-forming agents (e.g., EDCI or DCC) under inert atmospheres to prevent oxidation of sensitive groups like thiols .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, as demonstrated in analogous thiadiazole syntheses with K₂CO₃ as a base .
  • Cyclization : For heterocyclic core formation, iodine and triethylamine in DMF can promote cyclization, as seen in related thiadiazole derivatives .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzo[c]thiadiazole core and substituent positions. For example, aromatic protons in similar compounds resonate at δ 7.2–8.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Key absorptions for sulfone (1250–1150 cm⁻¹) and amide (1650–1700 cm⁻¹) groups verify functional groups .

Q. What stability considerations are critical during storage and handling?

  • Oxidation sensitivity : Thiadiazole derivatives with sulfone groups are generally stable, but thiol-containing intermediates require inert atmospheres (N₂/Ar) .
  • Light and moisture : Store in amber vials at –20°C to prevent photodegradation and hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers design biological activity assays for anticancer potential?

  • In vitro screening : Use cell lines (e.g., MCF-7, HeLa) with MTT assays. Related thiadiazoles show IC₅₀ values <10 μM, suggesting similar protocols .
  • Targeted pathways : Prioritize apoptosis markers (caspase-3/7) or DNA intercalation studies, as seen in benzo[c]thiadiazole analogs .
  • Positive controls : Compare with doxorubicin or 5-fluorouracil to benchmark activity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Substituent variation : Systematically modify the 3-methylbutanamide group and compare bioactivity. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II, validated in related compounds .

Q. How can reaction yields and purity be optimized for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cyclization steps, as demonstrated in thiadiazole-carboxamide syntheses .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol improves purity to >95% .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Use Sprague-Dawley rats for bioavailability and metabolite profiling. Dose at 10–50 mg/kg and monitor plasma levels via LC-MS .
  • Tissue distribution : Radiolabel the compound with ¹⁴C for tracking in organs, a method validated for structurally similar thiadiazoles .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis alongside Western blotting for caspase activation) .
  • Computational Tools : Molecular dynamics simulations (GROMACS) can clarify discrepancies in docking results by accounting for protein flexibility .

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